tert-butyl 3-(4-(benzyloxy)butyl)-5-(diphenoxyphosphoryloxy)-2H-1,4-oxazine-4(3H)-carboxylate tert-butyl 3-(4-(benzyloxy)butyl)-5-(diphenoxyphosphoryloxy)-2H-1,4-oxazine-4(3H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1166394-98-4
VCID: VC8054011
InChI: InChI=1S/C32H38NO8P/c1-32(2,3)38-31(34)33-27(17-13-14-22-36-23-26-15-7-4-8-16-26)24-37-25-30(33)41-42(35,39-28-18-9-5-10-19-28)40-29-20-11-6-12-21-29/h4-12,15-16,18-21,25,27H,13-14,17,22-24H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1C(COC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)CCCCOCC4=CC=CC=C4
Molecular Formula: C32H38NO8P
Molecular Weight: 595.6 g/mol

tert-butyl 3-(4-(benzyloxy)butyl)-5-(diphenoxyphosphoryloxy)-2H-1,4-oxazine-4(3H)-carboxylate

CAS No.: 1166394-98-4

Cat. No.: VC8054011

Molecular Formula: C32H38NO8P

Molecular Weight: 595.6 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-(4-(benzyloxy)butyl)-5-(diphenoxyphosphoryloxy)-2H-1,4-oxazine-4(3H)-carboxylate - 1166394-98-4

Specification

CAS No. 1166394-98-4
Molecular Formula C32H38NO8P
Molecular Weight 595.6 g/mol
IUPAC Name tert-butyl 5-diphenoxyphosphoryloxy-3-(4-phenylmethoxybutyl)-2,3-dihydro-1,4-oxazine-4-carboxylate
Standard InChI InChI=1S/C32H38NO8P/c1-32(2,3)38-31(34)33-27(17-13-14-22-36-23-26-15-7-4-8-16-26)24-37-25-30(33)41-42(35,39-28-18-9-5-10-19-28)40-29-20-11-6-12-21-29/h4-12,15-16,18-21,25,27H,13-14,17,22-24H2,1-3H3
Standard InChI Key FKVXEYIECBNGCE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C(COC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)CCCCOCC4=CC=CC=C4
Canonical SMILES CC(C)(C)OC(=O)N1C(COC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)CCCCOCC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C32H38NO8P, with a molar mass of 595.629 g/mol . Its structure combines a 1,4-oxazine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—with three key functional groups:

  • A tert-butyl carboxylate moiety at position 4, enhancing steric bulk and metabolic stability .

  • A 4-(benzyloxy)butyl chain at position 3, contributing to lipophilicity and membrane permeability .

  • A diphenoxyphosphoryloxy group at position 5, which may serve as a prodrug component or phosphorylation site .

Spectroscopic and Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Polar Surface Area102.57 Ų
logP8.03
AppearanceWhite crystalline powder
Purity99%

The high logP value suggests significant lipid solubility, advantageous for oral bioavailability but potentially challenging for aqueous formulation . The polar surface area aligns with moderate hydrogen-bonding capacity, typical for molecules with phosphate esters.

Synthesis and Manufacturing

Production Methodology

Zhejiang Jiuzhou Chem Co., Ltd., a leading manufacturer, synthesizes the compound under GMP-compliant conditions . The process likely involves:

  • Oxazine Ring Formation: Cyclization of precursor amines and carbonyl compounds under acidic or basic conditions .

  • Functionalization: Sequential introduction of the benzyloxybutyl and diphenoxyphosphoryloxy groups via nucleophilic substitution or coupling reactions .

  • Carboxylation: Esterification with tert-butyl chloroformate to install the carboxylate protecting group .

The company’s 900 m² GMP facility ensures rigorous quality control, including freeze-drying and chromatography-based purification .

Scalability and Supply Chain

With a production capacity of 1–100 metric tons/day, the compound is available in 200 kg batches, shipped globally via sea freight from Shanghai or Tianjin ports . Stability is maintained through sealed storage under inert conditions, critical for preserving the hydrolytically sensitive phosphoryloxy group .

Future Research Directions

Mechanistic Studies

  • Enzymatic Profiling: Screen against kinase panels (e.g., SGK-1, PKA) to identify inhibitory activity.

  • Prodrug Activation: Investigate phosphatase-mediated cleavage of the phosphoryloxy group in physiological conditions .

Formulation Development

Given its lipophilicity, nanoemulsion or lipid-based delivery systems could enhance bioavailability. Compatibility studies with common excipients (e.g., PEG 400, polysorbate 80) are needed .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator